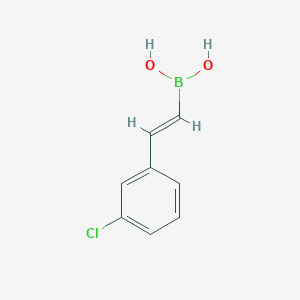

(3-Chlorostyryl)boronic acid

Vue d'ensemble

Description

“(3-Chlorostyryl)boronic acid” is a type of boronic acid. It is also known by other names such as “Boronic acid, B-[(1E)-2-(3-chlorophenyl)ethenyl]-”, “(E)-(3-Chlorostyryl)boronic acid”, “(E)-2-(3-chlorophenyl)ethenylboronic acid”, and "(E)-(3-Chlorostyryl)boronic acid (contains varying amounts of Anhydride)" . The CAS number for this compound is 1258237-13-6 . The molecular formula is C8H8BClO2 and the molecular weight is 182.41 .

Synthesis Analysis

The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperatures to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

Boronic acids, including “(3-Chlorostyryl)boronic acid”, have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They can form reversible covalent bonds with 1,2- and 1,3-diols .Physical And Chemical Properties Analysis

Boronic acids are hygroscopic . They are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .Applications De Recherche Scientifique

Catalysis and Organic Reactions

- Boronic acids, including variants like (3-Chlorostyryl)boronic acid, are versatile in organic chemistry, particularly in catalysis. They are utilized in reactions like the aza-Michael addition, enabling the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescent Chemosensors

- Boronic acids interact with diols to form cyclic complexes, useful in creating fluorescent sensors. They are employed to probe carbohydrates and other bioactive substances, making them significant in diagnostics and disease treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Biomedical Applications

- In the biomedical field, boronic acid-containing polymers are valuable for treating conditions like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications

- The interaction of boronic acids with diols and Lewis bases like fluoride or cyanide anions leads to various sensing applications, ranging from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).

Pharmaceutical Development

- Boronic acids are used in developing enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Boronic acids, including “(3-Chlorostyryl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research directions include achieving target selectivity and minimizing related toxicity .

Propriétés

IUPAC Name |

[(E)-2-(3-chlorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFZKMQTVCZFF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC(=CC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorostyryl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)

![1-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3252223.png)